molecular formula C16H14ClN3S B5721890 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5721890
M. Wt: 315.8 g/mol
InChI Key: SHQMONJQUCKKID-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CETT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may inhibit the growth of microorganisms by disrupting their cell membrane and cell wall. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a low toxicity profile and does not cause significant adverse effects on vital organs such as the liver and kidneys. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant properties and may protect against oxidative stress. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has a low toxicity profile and does not require special handling or storage conditions. However, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. It has limited solubility in water and may require the use of organic solvents. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has a short half-life and may require frequent dosing in experiments.

Future Directions

There are several future directions for 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione research. Further studies are needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential applications in various fields. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of new 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved properties may be explored. Finally, studies may be conducted to investigate the potential use of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in clinical trials for the treatment of various diseases.
Conclusion
In conclusion, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives in various fields of scientific research.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzaldehyde and thiourea in the presence of a base catalyst. This reaction yields 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a yellow solid with a melting point of 192-194°C. The purity of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have potential applications in various fields of scientific research. In the pharmaceutical industry, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its antifungal, antibacterial, and antitumor properties. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as a herbicide and insecticide.

properties

IUPAC Name

3-(2-chlorophenyl)-4-(4-ethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c1-2-11-7-9-12(10-8-11)20-15(18-19-16(20)21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQMONJQUCKKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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